Leucine Phosphonic Acid

Beschreibung

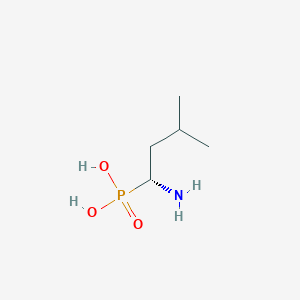

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88081-77-0 |

|---|---|

Molekularformel |

C5H14NO3P |

Molekulargewicht |

167.14 g/mol |

IUPAC-Name |

[(1R)-1-amino-3-methylbutyl]phosphonic acid |

InChI |

InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)/t5-/m1/s1 |

InChI-Schlüssel |

HGCAUCAWEADMPM-RXMQYKEDSA-N |

SMILES |

CC(C)CC(N)P(=O)(O)O |

Isomerische SMILES |

CC(C)C[C@H](N)P(=O)(O)O |

Kanonische SMILES |

CC(C)CC(N)P(=O)(O)O |

Synonyme |

L-leucinephosphonic acid leucine phosphonic acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Leucine Phosphonic Acid and Its Analogues

Established Synthetic Routes for α-Aminophosphonic Acids

Several general and robust methods have been established for the synthesis of the α-aminophosphonate scaffold. These routes are often adaptable to a variety of side chains, including the isobutyl group of leucine (B10760876).

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. The Kabachnik-Fields reaction is a cornerstone MCR for the synthesis of α-aminophosphonates. researchgate.net This reaction typically involves the condensation of an aldehyde (like isovaleraldehyde (B47997) for the leucine analogue), an amine, and a dialkyl phosphite (B83602). organic-chemistry.org The reaction can proceed through the formation of an imine intermediate, followed by the nucleophilic addition of the phosphite (the aza-Pudovik reaction pathway). researchgate.net

Another powerful MCR is the Ugi reaction, which can be adapted for the synthesis of complex, tetrasubstituted α-aminophosphonates. researchgate.net For instance, a three-component Ugi reaction using preformed α-phosphorated N-tosyl ketimines, an isocyanide, and a carboxylic acid can afford novel tetrasubstituted α-aminophosphonates. researchgate.net These MCRs are valued for their atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries. researchgate.netacs.org

Table 1: Overview of Key Multicomponent Reactions for α-Aminophosphonate Synthesis

| Reaction Name | Typical Reactants | General Conditions | Product |

|---|---|---|---|

| Kabachnik-Fields | Aldehyde, Amine, Dialkyl Phosphite | Often catalyst-free or with mild acid/base catalysis; can be performed under solvent-free conditions. organic-chemistry.org | α-Aminophosphonate |

| Ugi Three-Component | Preformed α-Iminophosphonate, Isocyanide, Carboxylic Acid | Reaction proceeds to afford densely substituted α-aminophosphonates. researchgate.net | Tetrasubstituted α-Aminophosphonate |

This table provides a generalized overview of common multicomponent reactions.

The synthesis of phosphonodepsipeptides, which are analogues where an amide bond is replaced by a phosphonate (B1237965) ester linkage, can be achieved through the phosphonylation of hydroxy esters. beilstein-journals.org This strategy is a general and widely applied method for creating the P-O-C bond characteristic of these molecules. beilstein-journals.org

The process typically begins with an N-protected 1-aminoalkylphosphonate, such as a diphenyl N-Cbz-1-aminoalkylphosphonate. beilstein-journals.org This starting material undergoes transesterification and selective hydrolysis to yield a phosphonic monoester. beilstein-journals.org The monoester is then activated, often by conversion to a phosphonochloridate using reagents like thionyl chloride or oxalyl chloride. beilstein-journals.orgnih.gov This activated intermediate readily reacts with a hydroxy ester, for example, a derivative of lactic acid, to form the desired phosphonodepsipeptide. beilstein-journals.orgtandfonline.com Subsequent deprotection steps yield the final product. beilstein-journals.org

An alternative route to phosphonodepsipeptides involves the alkylation of N-protected 1-aminoalkylphosphonic monoesters. beilstein-journals.orgbeilstein-journals.org While not as widely utilized as phosphonylation, this method provides a direct way to form the phosphonate ester linkage. In this approach, the phosphonic monoester is treated as a nucleophile, which attacks an electrophilic substrate such as a 1-(alkoxycarbonyl)alkyl halide. beilstein-journals.org For example, the potassium salt of an N-benzyloxycarbonylamino-alkylphosphonate can be reacted with ethyl chloroacetate (B1199739) in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to yield the corresponding phosphonodepsipeptide. beilstein-journals.org

Phosphonylation of Hydroxy Esters

Stereoselective Synthesis of Leucine Phosphonic Acid Enantiomers

The biological activity of phosphonic acid analogues of amino acids is often highly dependent on their stereochemistry. For this compound, the (R)-enantiomer, which corresponds to the natural L-configuration of leucine, is a significantly more potent inhibitor of leucine aminopeptidase (B13392206) than its (S)-enantiomer. mdpi.comnih.govmdpi.com Consequently, the development of stereoselective synthetic methods is of paramount importance.

A variety of strategies have been employed to achieve enantiocontrol. These include the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Seebach and colleagues, for instance, developed a method starting from a chiral imidazolidinone derived from glycine. mdpi.com Alkylation of this scaffold followed by an Arbuzov reaction and subsequent cleavage of the auxiliary allows for the synthesis of enantiomerically pure α-aminophosphonic acids. mdpi.com

More recently, asymmetric organocatalysis has emerged as a powerful tool. An effective enantioselective route for the α-amidoalkylation of dimethyl phosphite involves the use of 1-(N-acylamino)alkyltriphenylphosphonium salts in the presence of chiral Cinchona alkaloid derivatives as phase-transfer catalysts. mdpi.com This method provides access to enantiomerically enriched α-aminophosphonates, including the leucine derivative, with high yields and good to excellent enantioselectivity. mdpi.com

Table 2: Enantioselective Synthesis of α-Aminophosphonates via Organocatalysis

| Substrate (Amino Acid Origin) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenylalanine | Quinine-derived | 85 | 78 |

| Valine | Quinine-derived | 75 | 23 |

| Leucine | Quinine-derived | 82 | 80 |

| Leucine | Hydroquinine-derived | 80 | 79 |

| Norvaline | Quinine-derived | 85 | 80 |

Data adapted from a study on the organocatalytic α-amidoalkylation of dimethyl phosphite. mdpi.com The results for leucine-derived salt 2f highlight the effectiveness of this approach.

Synthesis of this compound Derivatives and Conjugates

To further probe biological systems and develop potent enzyme inhibitors, derivatives and conjugates of this compound, such as pseudodipeptides, are synthesized. These molecules replace the scissile peptide bond with a stable mimic, such as a phosphinate or phosphonamidate group. acs.orgspringernature.com

Phosphinate Pseudodipeptides: These analogues contain a phosphinate linkage (-P(O)(OH)-CH₂-) that mimics the tetrahedral transition state of peptide hydrolysis. acs.org A common synthetic strategy involves a three-component condensation reaction akin to the Kabachnik-Fields reaction, using an aldehyde (e.g., isovaleraldehyde), an amine (e.g., diphenylmethylamine), and hypophosphorous acid to generate the initial [1-(N-protected-amino)-3-methylbutyl]phosphinic acid. nih.gov This phosphinic acid, which contains a P-H bond, can then be used as a nucleophile in a phospha-Michael addition reaction with an appropriate α,β-unsaturated ester (e.g., methyl acrylate). nih.gov This sequence effectively builds the pseudodipeptide structure, which can be further elaborated or deprotected. acs.orgnih.gov

Phosphonamidate Pseudodipeptides: In these analogues, the amide bond is replaced by a phosphonamidate linkage (-P(O)(OH)-NH-). The synthesis of these compounds generally relies on the formation of a P-N bond. nih.gov A standard method involves the coupling of an N-protected aminoalkylphosphonic monoester with an amino acid or peptide ester. springernature.comresearchgate.net The phosphonic monoester is typically converted into a more reactive species, such as a phosphonochloridate, by treatment with reagents like thionyl chloride or phosphorus pentachloride. nih.gov This activated phosphorus species then reacts with the free amino group of an amino ester to form the phosphonamidate bond. nih.govresearchgate.net It is noted that fully deprotected phosphonamidate dipeptides can exhibit instability in aqueous solutions, a factor that must be considered in their design and handling. researchgate.net

Phosphonodepsipeptide Synthesis

Phosphonodepsipeptides are analogues of naturally occurring peptides where a phosphonate ester linkage replaces a standard amide bond. This structural modification generally confers greater stability against enzymatic hydrolysis compared to the corresponding phosphonamidate bond in phosphonopeptides. beilstein-journals.org The synthesis of these compounds, particularly those incorporating a this compound moiety or its analogues, employs several key strategies. The (R)-enantiomer of the phosphonic acid analogue of L-leucine, for instance, is recognized as a potent inhibitor of the metalloenzyme leucine aminopeptidase. beilstein-journals.orgnih.gov

Common synthetic strategies include the phosphonylation of hydroxy esters using phosphonochloridates, condensation reactions between phosphonic monoesters and hydroxy esters, and the alkylation of phosphonic monoesters. beilstein-journals.org

Condensation and Coupling Reactions: A prevalent method involves the direct coupling of an N-protected aminoalkylphosphonic monoester with a hydroxy acid ester derivative. This reaction is often facilitated by a coupling agent to activate the phosphonic acid. One such effective agent is benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). beilstein-journals.orgbeilstein-journals.org This approach was successfully used to synthesize phosphonodepsidipeptides and tripeptides derived from norleucine, an analogue of leucine. beilstein-journals.org The general process starts with the N-protected aminoalkylphosphonic monoester, which is coupled with a suitable hydroxy ester, followed by deprotection steps to yield the final phosphonodepsipeptide. beilstein-journals.org

For example, the synthesis of γ-phosphonodepsipeptides has been achieved through a Mitsunobu reaction, where an N-Cbz-protected glutamic acid-derived phosphonic monoester was coupled with diethyl 2-hydroxyglutarate, resulting in a 66% yield. beilstein-journals.orgbeilstein-journals.org Another approach utilized BOP as the activating agent to couple a phosphonic monomethyl ester with a diol, forming a γ-phosphonodepsidipeptide. beilstein-journals.orgbeilstein-journals.org

Alkylation of Phosphonic Monoesters: The alkylation of N-protected 1-aminoalkylphosphonic monoesters with 1-(alkoxycarbonyl)alkyl halides or sulfonates presents another general, albeit less frequently utilized, pathway to phosphonodepsipeptides. beilstein-journals.org A notable application of this method involved the alkylation of a monomethyl phosphonate ester with methyl 3-phenyl-2-trifluoromethanesulfonyloxypropanoate to produce a macrocyclic peptidyl phosphonodepsipeptide. beilstein-journals.org

Phosphonylation via Phosphonochloridates: A widely applied method is the phosphonylation of hydroxy esters with alkyl N-protected aminoalkylphosphonochloridates. beilstein-journals.org The phosphonochloridate intermediate is typically generated in situ from the corresponding phosphonic monoester using reagents like thionyl chloride (SOCl₂) in dimethylformamide (DMF). beilstein-journals.org This intermediate readily reacts with a hydroxy ester to form the desired phosphonodepsipeptide. Subsequent hydrogenolysis and hydrolysis can remove protecting groups to yield the free phosphonodepsipeptide. beilstein-journals.org

Table 1: Illustrative Synthesis of a Phosphonodepsipeptide via BOP Coupling This table outlines a representative synthesis adapted from methodologies for amino acid analogues like norleucine. beilstein-journals.org

| Step | Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Yield |

| 1 | N-Cbz-1-aminopentylphosphonic monobenzyl ester | (S)-lactic acid derivative | BOP | Protected Phosphonodepsidipeptide | - |

| 2 | Protected Phosphonodepsidipeptide | H₂/Pd-C | Hydrogenolysis | Free Phosphonodepsipeptide | - |

α-Amino-C-Phosphinic Acid Derivatives

α-Amino-C-phosphinic acids are another class of amino acid analogues where a phosphinic acid group [P(O)(H)(OH)] or its ester is attached to the α-carbon. These compounds are also of significant interest as enzyme inhibitors. The synthesis of these derivatives often involves the formation of a new P-C bond through nucleophilic addition or multicomponent reactions. beilstein-journals.org

Nucleophilic Addition: One synthetic route is based on the nucleophilic addition of a phosphinic acid, such as (trifluoromethyl)phosphinic acid, to substrates containing a carbon-nitrogen double bond (C=N) or an activated carbon-carbon double bond (C=C). beilstein-journals.org For instance, the addition of (trifluoromethyl)phosphinic acid to ethyl 2-(tert-butoxycarbonylamino)acrylate was used to prepare a precursor to an aspartic acid analogue. beilstein-journals.org

Three-Component "One-Pot" Reactions: A highly efficient method for generating α-amino-C-phosphinic acid derivatives is the three-component, one-pot reaction. This strategy involves combining an aldehyde, an amine (like dibenzylamine), and a phosphinic acid in a single reaction vessel. This approach has been successfully employed to synthesize analogues of various amino acids, including valine, which is structurally similar to leucine. beilstein-journals.org For example, the reaction of (trifluoromethyl)phosphinic acid, dibenzylamine, and an aldehyde in water at 80°C, followed by deprotection via hydrogenation, yields the target α-aminophosphinic acid. beilstein-journals.org

Table 2: Three-Component Synthesis of α-Aminophosphinic Acid Analogues This table summarizes the synthesis of various α-aminophosphinic acids using a one-pot reaction, highlighting the versatility of the method. Data is derived from the synthesis of related amino acid analogues. beilstein-journals.org

| Aldehyde | Amine | Phosphinic Acid Source | Product (after deprotection) | Yield (Protected Intermediate) |

| Formaldehyde | Dibenzylamine | (Trifluoromethyl)phosphinic acid | (1-Amino-2,2,2-trifluoroethyl)phosphinic acid (Glycine analogue) | 52% |

| Pivalaldehyde | Dibenzylamine | (Trifluoromethyl)phosphinic acid | [1-Amino-2,2-dimethyl-1-(trifluoromethyl)propyl]phosphinic acid (Valine analogue) | 28% |

This methodology provides a direct route to complex phosphinic acid analogues from simple starting materials, offering a valuable tool for medicinal chemistry and drug discovery. beilstein-journals.org

Enzymatic Inhibition Profiles and Kinetic Characterization

Inhibition of Leucine (B10760876) Aminopeptidases (LAP) by Leucine Phosphonic Acid

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins. This compound has been identified as a powerful inhibitor of this class of enzymes.

Competitive Inhibition Kinetics and Affinity Constants (Kᵢ)

This compound exhibits competitive inhibition towards Leucine Aminopeptidase (B13392206) (LAP), meaning it competes with the natural substrate for binding to the enzyme's active site. The (R)-enantiomer, corresponding to L-leucine, is a particularly effective inhibitor. Studies have determined the inhibition constant (Kᵢ) for the (R)-enantiomer of this compound against bovine lens LAP to be 0.23 µM. marquette.edu This low micromolar affinity highlights its potency. In comparison, analogues with other natural hydrophobic aliphatic side chains, such as the phosphonic acid analogue of valine, show even tighter binding with a Kᵢ value of 0.15 µM. tandfonline.com Interestingly, non-coded arylalkyl derivatives like the phosphonic analogues of homophenylalanine and homotyrosine bind even more preferentially, with Kᵢ values of 0.14 µM and 0.12 µM, respectively. tandfonline.com

The inhibitory potency is significantly influenced by the structure of the side chain. For instance, phosphonic acid analogues of methionine and norleucine are considerably less potent inhibitors of LAP compared to the leucine analogue, with Kᵢ values of 22.6 µM and 58 µM, respectively. tandfonline.com This suggests that the isobutyl side chain of leucine is highly complementary to the S1 binding pocket of LAP.

| Compound | Enzyme Source | Kᵢ (µM) | Reference |

|---|---|---|---|

| (R)-Leucine Phosphonic Acid | Bovine Lens LAP | 0.23 | marquette.edu |

| (R,S)-Valine Phosphonic Acid | Porcine Kidney LAP | 1.2 | tandfonline.com |

| (R)-Valine Phosphonic Acid | Bovine Lens LAP | 0.15 | tandfonline.com |

| (R,S)-Homophenylalanine Phosphonic Acid | Porcine Kidney LAP | 0.14 | tandfonline.com |

| (R,S)-Homotyrosine Phosphonic Acid | Porcine Kidney LAP | 0.12 | tandfonline.com |

| (R,S)-Methionine Phosphonic Acid | Porcine Kidney LAP | 22.6 | tandfonline.com |

| (R,S)-Northis compound | Porcine Kidney LAP | 58 | tandfonline.com |

Analysis of Slow-Binding Inhibition Mechanisms

This compound and some of its analogues have been observed to exhibit slow-binding inhibition kinetics with certain aminopeptidases. This type of inhibition is characterized by a time-dependent increase in enzyme inhibition, where an initial, rapidly formed enzyme-inhibitor complex (E·I) subsequently isomerizes to a more tightly bound complex (E·I*).

For (R)-leucine phosphonic acid, slow-binding behavior has been reported with porcine kidney LAP, with an association rate constant (kon) of 400 M⁻¹s⁻¹. marquette.edu This slow onset of inhibition suggests a conformational change in the enzyme upon initial binding of the inhibitor, leading to a more stable, final complex. This phenomenon is not uncommon for transition-state analogue inhibitors, as the enzyme may need to reorganize its active site to accommodate the tetrahedral geometry of the phosphonate (B1237965) group, which mimics the tetrahedral intermediate of peptide bond hydrolysis. acs.orgtandfonline.com The displacement of an active-site water molecule has also been suggested as a potential factor contributing to the slow-binding kinetics. tandfonline.com

Inhibition of Aminopeptidase N (APN) by this compound Analogues

Aminopeptidase N (APN, also known as CD13) is a zinc-dependent metalloprotease belonging to the M1 family. While this compound itself is a potent inhibitor of LAPs (M17 family), its analogues have been extensively studied as inhibitors of APN. The structural modifications of the this compound scaffold have led to the development of highly potent and selective APN inhibitors.

For example, phosphonic acid analogues of homophenylalanine have emerged as particularly strong inhibitors of APN, with inhibition constants in the submicromolar range for human APN (hAPN). mdpi.com The introduction of fluorine atoms into the phenyl ring of phenylalanine and homophenylalanine analogues can further modulate their inhibitory activity. mdpi.com The activity of this compound analogues against human and porcine APNs is often dependent on the stereochemistry at the α-carbon, with the natural L-analogue typically being more potent. nih.gov

A study on a series of [1-amino-2-(N-alkylamino)ethyl]phosphonic acids, which are structurally related to this compound, found them to be effective time-dependent inhibitors of microsomal aminopeptidase (AP-M, a form of APN). nih.gov The most potent compound in this series, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, exhibited a Kᵢ value of 0.87 µM for the microsomal enzyme. nih.gov

| Compound | Enzyme Source | Kᵢ (µM) | Reference |

|---|---|---|---|

| (R)-Leucine Phosphonic Acid | Human APN | 2.62 | nih.gov |

| (S)-Leucine Phosphonic Acid | Human APN | >100 | nih.gov |

| (R)-Homophenylalanine Phosphonic Acid | Human APN | 0.97 | nih.gov |

| 1-amino-3-(3-fluorophenyl)propylphosphonic acid (racemic) | Human APN | Submicromolar | mdpi.com |

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Porcine Kidney Microsomal AP | 0.87 | nih.gov |

Comparative Inhibition Across Diverse Aminopeptidase Subfamilies (e.g., M1 and M17)

The M1 (gluzincin) and M17 (leucyl aminopeptidase) families of metalloaminopeptidases, while both zinc-dependent, possess distinct active site architectures. M1 peptidases, like APN, typically have a single zinc ion in their active site, whereas M17 peptidases, such as LAP, are di-zinc enzymes. acs.orgpnas.org This difference in the number and coordination of metal ions plays a crucial role in the selectivity of inhibitors like this compound.

This compound generally shows higher potency for M17 aminopeptidases (LAPs) than for M1 aminopeptidases (APNs). nih.gov This selectivity is attributed to the ability of the phosphonate group to interact with both zinc ions in the di-zinc center of M17 enzymes, forming a more stable complex. marquette.edu In contrast, in the single-zinc active site of M1 enzymes, the phosphonate group can only coordinate to one metal ion. nih.gov

However, modifications to the this compound scaffold can reverse this selectivity. For instance, certain phosphinic dipeptide analogues of homophenylalanine have been shown to be more potent inhibitors of APN (M1) than LAP (M17). researchgate.net The selectivity is highly dependent on the nature of the P1' substituent, which interacts with the S1' binding pocket of the enzyme. Aromatic and aliphatic substituents at the P1' position can lead to strong interactions with the S1' pocket of LAP, while aromatic side chains at this position can significantly increase binding affinity for APN. researchgate.netnih.gov For example, the inhibitor hPheP[CH(2)]Leu binds to LAP with 15-fold higher affinity than to APN. nih.gov

pH Dependence of this compound Binding to Aminopeptidases

The binding of this compound to aminopeptidases is influenced by pH, which can affect the ionization state of both the inhibitor and the enzyme's active site residues. For the inhibition of the aminopeptidase from Aeromonas proteolytica (a dinuclear zinc peptidase) by L-leucinephosphonic acid, the inhibition was found to be purely competitive at both pH 8.0 and pH 9.5, with a similar Kᵢ value at both pH levels. marquette.edu The Kᵢ value at pH 8.0 was determined to be 6.6 µM. marquette.edu

In the case of bovine lens LAP, the enzyme's activity is known to be pH-dependent. nih.gov While a specific study detailing the pH dependence of this compound binding to bovine lens LAP was not found in the provided search results, it is known that the ionization state of the phosphonate group of the inhibitor and key active site residues of the enzyme will influence the binding affinity. The phosphonate group has multiple pKa values, and its charge state will change with pH. Similarly, the protonation state of amino acid residues in the active site that are involved in catalysis and inhibitor binding is pH-dependent. For some phosphonamidate analogues, instability has been observed at pH values below 12, which is correlated with the basicity of the N-terminal amino group. researchgate.net This highlights the importance of considering pH when evaluating the inhibitory activity of phosphonate-based inhibitors.

Mechanistic Elucidation of Enzyme Inhibitor Interactions

Leucine (B10760876) Phosphonic Acid as a Transition State Analogue of Peptide Hydrolysis

Leucine phosphonic acid (LeuP) serves as a potent inhibitor of certain metalloproteases, most notably leucine aminopeptidases, by acting as a transition state analogue. nih.govacs.orgnih.gov The tetrahedral geometry of the phosphonate (B1237965) group mimics the presumed tetrahedral gem-diolate intermediate that forms during the hydrolysis of a peptide bond. acs.orgnih.gov This structural similarity allows LeuP to bind tightly within the enzyme's active site, effectively blocking the catalytic machinery. acs.orgtripod.com

The inhibitory mechanism of LeuP has been extensively studied, particularly with bovine lens leucine aminopeptidase (B13392206) (blLAP) and the aminopeptidase from Aeromonas proteolytica (AAP). nih.govmarquette.edu In these enzymes, the phosphonate group of LeuP interacts directly with the catalytic metal ions in the active site. nih.govmarquette.edu X-ray crystallography studies of the blLAP-LeuP complex have revealed that LeuP resembles the tetrahedral gem-diolate transition state that occurs after the nucleophilic attack of a water or hydroxide (B78521) ion on the scissile peptide bond. nih.gov This mimicry of the transition state is a key feature of its inhibitory power. acs.org Kinetic studies have further classified LeuP as a strong competitive inhibitor of these enzymes. For instance, it inhibits the aminopeptidase from Aeromonas proteolytica with a Ki of 6.6 μM at pH 8.0. marquette.edunih.govacs.orgbrandeis.edu

The binding of LeuP provides valuable insights into the catalytic mechanisms of these enzymes. nih.govcore.ac.uk By studying how this transition state analogue interacts with the active site residues and metal ions, researchers can deduce the probable reaction pathways for peptide hydrolysis. nih.gov The interaction of LeuP with both metal ions in dinuclear active sites, for example, underscores the importance of both metal centers in stabilizing the transition state. marquette.edu

Coordination Chemistry at the Enzyme Active Site

The interaction of this compound with the active site of metallo-aminopeptidases involves intricate coordination chemistry, particularly with the metal ions essential for catalysis.

This compound has been shown to interact with both metal ions in the dinuclear active sites of enzymes like bovine lens leucine aminopeptidase (blLAP) and the aminopeptidase from Aeromonas proteolytica (AAP). nih.govmarquette.edunih.gov These enzymes typically contain two zinc ions in their active centers. nih.govmarquette.edu Spectroscopic and crystallographic studies on cobalt-substituted AAP have provided detailed insights into these interactions. marquette.edunih.govmarquette.edu

In the blLAP-LeuP complex, the N-terminal amino group of LeuP coordinates to one zinc ion (Zn-489), while one of the phosphoryl oxygen atoms bridges both zinc ions, and another phosphoryl oxygen atom coordinates to the other zinc ion (Zn-488). nih.govresearchgate.net This tridentate coordination to the dizinc (B1255464) core highlights the crucial role of both metal ions in binding the inhibitor and, by extension, in stabilizing the transition state of peptide hydrolysis. acs.org

Similarly, in the AAP-LPA complex, electronic absorption and EPR spectra of cobalt-substituted forms ([CoCo(AAP)], [CoZn(AAP)], and [ZnCo(AAP)]) indicate that LeuP interacts with both metal ions. marquette.edunih.govacs.orgbrandeis.edu These studies revealed that the binding of LeuP causes the environment of the cobalt ions to become highly asymmetric and constrained, confirming the interaction with both metal centers. marquette.edunih.govacs.orgbrandeis.edu

The specific mode of binding of this compound can vary between different aminopeptidases, leading to different coordination geometries.

In the case of the aminopeptidase from Aeromonas proteolytica (AAP), X-ray crystallographic data revealed that LeuP binds as an η-1,2-μ-phosphonate. marquette.edunih.govcore.ac.uk In this binding mode, one of the phosphonate oxygen atoms provides a ligand to one zinc ion (Zn1), while the N-terminal amine and another phosphonate oxygen atom (O3) provide ligands to the second zinc ion (Zn2). marquette.edu A key feature of this interaction is the absence of a single oxygen atom bridging the two metal ions, which is present in the native enzyme structure. marquette.edunih.gov This η-1,2-μ-phosphonate binding is consistent with preliminary X-ray crystallographic data for the [ZnZn(AAP)]-LPA complex. core.ac.uk The distance between the two zinc ions increases from 3.5 Å in the native enzyme to 3.9 Å in the LPA complex. marquette.edu

These distinct binding modes highlight the structural diversity among metallo-aminopeptidases and how it influences inhibitor recognition and binding.

Metal Ion Interactions (e.g., Zinc, Cobalt) within Dinuclear Active Sites

Role of Stereochemistry in Enzyme-Leucine Phosphonic Acid Recognition and Binding

The stereochemistry of this compound plays a significant role in its recognition and binding by aminopeptidases. Generally, these enzymes exhibit a preference for one stereoisomer over the other, which reflects the stereospecificity of their natural substrate interactions.

For leucine aminopeptidases, the L-enantiomer (often referred to as the R-enantiomer in phosphonic acid nomenclature) of amino acid analogues is typically the more potent inhibitor. tripod.comtandfonline.com Studies on bovine lens leucine aminopeptidase (blLAP) have shown that the phosphonic acid analogue of L-leucine is a potent inhibitor with a Ki value of 0.23 μM. nih.gov This stereochemical preference is also observed for other phosphonic acid analogues, such as those of valine and phenylalanine. tripod.comtandfonline.com

Interestingly, for some enzymes, the stereochemical preference can be less pronounced. For instance, the inhibition of an aminopeptidase from Sus scrofa by a phosphonic acid analog of homophenylalanine did not show a strong dependence on the stereochemical arrangement. acs.org This suggests that while stereochemistry is a crucial factor, its impact can vary depending on the specific architecture of the enzyme's active site.

Structural Biology and Computational Studies

Computational Chemistry Approaches

Computational studies, particularly those employing quantum mechanical methods, provide profound insights into the molecular properties of leucine (B10760876) phosphonic acid and its analogues. These theoretical approaches allow for the detailed examination of electronic structures, vibrational modes, and intermolecular forces that govern the compound's behavior and interactions.

Density Functional Theory (DFT) has proven to be a robust method for investigating the structural and spectroscopic properties of leucine phosphonic acid analogues. researchgate.netresearchgate.net By calculating the electron density of the system, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies.

Researchers have employed DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, to determine the equilibrium geometries of various L-leucine phosphonate (B1237965) analogues. acs.orgnih.gov These theoretical models provide optimized structural parameters that are in good agreement with experimental data, such as that obtained from X-ray diffraction. researchgate.net

A key application of DFT in this context is the simulation of vibrational spectra (Infrared and Raman). researchgate.net The calculated harmonic frequencies and IR intensities allow for the precise assignment of experimental bands observed in Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. acs.orgnih.gov This correlative approach is crucial for understanding the vibrational modes associated with specific functional groups within the molecule. For instance, DFT calculations can help assign the stretching and bending vibrations of the phosphonate group (PO₃H₂), the amino group (NH₂), and the peptide backbone. researchgate.netresearchgate.net The analysis of potential energy distribution (PED) derived from DFT calculations further refines these assignments, clarifying the contribution of different internal coordinates to each vibrational mode. researchgate.net

Below is a table summarizing typical vibrational modes for leucine phosphonate analogues as analyzed by experimental spectroscopy and DFT calculations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3200 - 3400 | Associated with the amino group, often appearing as broad bands due to hydrogen bonding. |

| C-H Stretching | 2800 - 3000 | Vibrations of the aliphatic side chain and backbone C-H bonds. |

| Amide I (C=O Stretching) | 1630 - 1680 | Primarily the carbonyl stretch of the amide bond, sensitive to conformation and hydrogen bonding. researchgate.net |

| Amide II (N-H Bending) | 1510 - 1570 | A combination of N-H in-plane bending and C-N stretching vibrations. |

| P=O Stretching | 1150 - 1250 | A characteristic strong absorption for the phosphonate group, its position influenced by H-bonding. acs.org |

| P-O-H Bending / P-O Stretching | 900 - 1100 | Complex vibrations involving the phosphonic acid moiety. |

This table represents generalized data compiled from spectroscopic studies of leucine phosphonate analogues. researchgate.netacs.orgnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. uni-muenchen.denih.gov This method is particularly powerful for analyzing intermolecular interactions, such as hydrogen bonds, by quantifying the donor-acceptor charge transfer between orbitals. mdpi-res.comresearchgate.net

In the context of this compound, NBO analysis can elucidate the nature of the interactions between the molecule and its environment, for example, with water molecules or enzyme active sites. researchgate.netnih.gov The analysis identifies the key donor (filled, Lewis-type) and acceptor (unfilled, non-Lewis) orbitals involved in an interaction. The strength of this charge-transfer interaction is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.demdpi-res.com A higher E(2) value indicates a stronger interaction.

For example, a hydrogen bond between the phosphonate group's P=O oxygen (donor) and an N-H group of a neighboring molecule (acceptor) would be characterized by the charge transfer from a lone pair orbital on the oxygen (n) to the antibonding orbital of the N-H bond (σ). NBO analysis provides a quantitative measure of the energy of this n → σ interaction, revealing the strength and nature of the hydrogen bond. nih.govuba.ar Studies on related phosphonate compounds have utilized NBO analysis to understand their geometry and intermolecular bonding patterns. researchgate.net

Key insights from NBO analysis include:

Identification of H-bonds: Pinpointing the specific donor and acceptor orbitals that constitute a hydrogen bond.

Quantification of Interaction Strength: Calculating the E(2) stabilization energy for each donor-acceptor interaction.

Analysis of Charge Transfer: Determining the amount of electron density transferred from a donor NBO to an acceptor NBO, which underlies the formation of intermolecular bonds. uba.ar

This compound itself is a known inhibitor of metalloenzymes like leucine aminopeptidase (B13392206) (LAP). researchgate.netmdpi.com Its structure, particularly the tetrahedral phosphonate group which mimics the transition state of peptide bond hydrolysis, makes it an excellent starting point, or "lead compound," for designing more potent and selective inhibitors. acs.org

Structure-based design is a rational approach that leverages the three-dimensional structural information of a target enzyme, often obtained from X-ray crystallography, to design new molecules that bind with higher affinity. researchgate.net The crystal structure of bovine lens leucine aminopeptidase (blLAP) complexed with this compound has been instrumental in this field. [1, 25 in 9] This structural data provides a detailed map of the enzyme's active site and reveals how this compound binds, including the key interactions between the inhibitor and the protein residues and metal ions. mdpi.com

The primary strategy involves modifying the parent this compound structure to achieve more favorable interactions with the enzyme's binding pockets. researchgate.net Key modifications have focused on the phosphonic acid group to explore interactions within the S' side of the enzyme's active site. This has led to the development of two major classes of derivatives:

Phosphonamidate Dipeptide Analogues: These compounds replace one of the phosphonate hydroxyls with a nitrogen atom, allowing for the extension of the molecule to better fit the enzyme's substrate-binding pockets.

Phosphinate Dipeptide Analogues: In these derivatives, the P-C bond of the phosphonic acid is replaced with a P-CH₂ group, creating a phosphinic acid. This allows for the addition of further substituents to probe enzyme-inhibitor interactions. researchgate.net

These rationally designed modifications have resulted in inhibitors with significantly improved potency. researchgate.netacs.org For example, phosphinate dipeptide analogues have shown to be among the most effective LAP inhibitors discovered. researchgate.net The table below illustrates the success of these strategies by comparing the inhibitory activity of the parent compound with its derivatives against leucine aminopeptidase.

| Compound Type | Example Compound Name/Structure | Typical Inhibitory Constant (Ki) | Improvement over Parent Compound |

| Parent Phosphonic Acid | This compound (Leuᵖ) | Micromolar (µM) range | Baseline |

| Phosphinate Dipeptide Analogue | hPheᵖ[CH₂]Leu | Low Nanomolar (nM) range | Significant |

| P1'-Extended Phosphinate Dipeptide Analogue | hPheᵖ[CH₂]Phe | 66 nM (for mixture of diastereomers) | Very High researchgate.net |

Data compiled from studies on leucine aminopeptidase inhibitors. researchgate.netacs.org The values represent the concentration of the inhibitor required to decrease the enzyme's activity by half, with lower values indicating higher potency.

These structure-based design efforts, often complemented by computational methods like molecular docking and 3D-QSAR, continue to yield novel derivatives with high affinity and selectivity for specific aminopeptidases, highlighting their therapeutic potential. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of Leucine Phosphonic Acid Analogues

Impact of Phosphonic Group Modifications (e.g., Phosphinate, Phosphonamidate) on Potency

Modifications of the phosphonic acid moiety to phosphinate and phosphonamidate groups have a significant impact on the inhibitory potency of leucine (B10760876) phosphonic acid analogues. The phosphonic acid group itself is a potent zinc-chelating moiety, mimicking the transition state of peptide hydrolysis. acs.orgecronicon.net

Replacing one of the phosphonate (B1237965) oxygens to create a phosphinic acid analogue often leads to a decrease in inhibitory activity. For instance, the phosphinic acid analogues of leucine and phenylalanine are reported to be 100-fold less potent inhibitors of leucine aminopeptidase (B13392206) (LAP) than their corresponding phosphonate derivatives. nih.gov This suggests that the presence of two hydroxyl groups on the phosphorus atom is critical for optimal interaction with the dinuclear zinc center in the active site of enzymes like LAP. nih.gov However, in some cases, α-aminophosphinic acids have shown comparable potency to their phosphonic counterparts, indicating that the impact of this modification can be context-dependent and influenced by the nature of the side chain. tandfonline.comtandfonline.com

Phosphonamidate dipeptide analogues, where a P-N bond is introduced, were initially designed as potent inhibitors. nih.govresearchgate.net However, their practical application is limited by the instability of the P-N bond, which is prone to decomposition at pH values below 12. nih.gov This instability prevents the accurate determination of their binding affinities for enzymes like LAP. nih.gov In contrast, phosphonodepsipeptides, which contain a more stable phosphonate ester bond, have been synthesized and evaluated as inhibitors, with some showing modest activity against leucine aminopeptidase. beilstein-journals.org

The conversion of the phosphonic acid to a phosphinate creates an opportunity to extend the inhibitor into the S1' binding pocket of the enzyme, which can lead to a significant increase in potency. This strategy has been successfully employed to develop highly potent phosphinic dipeptide inhibitors. researchgate.netacs.org

Table 1: Impact of Phosphonic Group Modification on Leucine Aminopeptidase (LAP) Inhibition

| Compound Class | Modification | Relative Potency | Reference(s) |

| Phosphonic Acid Analogues | - | High | nih.gov |

| Phosphinic Acid Analogues | P-OH replaced by P-H | Generally lower (e.g., 100-fold less for Leu/Phe analogues) | nih.govtandfonline.comtandfonline.com |

| Phosphonamidate Analogues | P-OH replaced by P-NHR | Potentially high, but unstable | nih.govacs.org |

| Phosphonodepsipeptide Analogues | P-OH replaced by P-OR | Modest | beilstein-journals.org |

| Phosphinic Dipeptide Analogues | P-OH replaced by P-CH₂-R' | Can be very high | researchgate.netacs.org |

Effect of Side Chain Substitutions (P1, P1' Positions) on Inhibitory Activity

The substituents at the P1 and P1' positions, which correspond to the side chains of the amino acids flanking the scissile peptide bond, play a crucial role in determining the inhibitory activity and selectivity of leucine phosphonic acid analogues.

P1 Position: The P1 side chain of the inhibitor interacts with the S1 pocket of the enzyme. For leucine aminopeptidases, analogues with bulky, hydrophobic aliphatic side chains, such as leucine and valine, are generally potent inhibitors. tandfonline.comtandfonline.com For instance, the (R)-enantiomers of the phosphonic acid analogues of leucine (Leu-P) and valine (Val-P) are highly effective inhibitors of LAP, with Kᵢ values of 0.23 µM and 0.15 µM, respectively. tandfonline.com Non-coded arylalkyl derivatives, like phosphonic homophenylalanine and homotyrosine, have also demonstrated strong binding. tandfonline.com The introduction of a hydroxyl group on an aromatic ring at the P1 position can be beneficial, as it can form hydrogen bonds with residues in the active site. researchgate.net

P1' Position: The extension of the inhibitor into the S1' pocket by creating phosphinic dipeptide analogues has proven to be a highly effective strategy for increasing potency. The nature of the P1' substituent is a key determinant of both potency and selectivity. nih.govresearchgate.net For leucine aminopeptidase (LAP), both aromatic and aliphatic substituents at the P1' position can strongly interact with the S1' binding pocket. researchgate.net In contrast, for aminopeptidase N (APN), a significant increase in binding affinity is observed when the P1' position contains an aromatic side chain compared to a leucine side chain. researchgate.net This difference in preference allows for the design of selective inhibitors. For example, the inhibitor hPheP[CH(2)]Leu is 15 times more selective for LAP over APN. researchgate.net Further modifications at the P1 position of these phosphinate dipeptides have led to even more active inhibitors, such as hPheP[CH(2)]Phe and hPheP[CH(2)]Tyr, with Kᵢ values of 66 nM and 67 nM, respectively, against LAP. nih.govresearchgate.net

Table 2: Effect of P1 and P1' Side Chain Substitutions on Aminopeptidase Inhibition

| Inhibitor | P1 Side Chain | P1' Side Chain | Target Enzyme | Kᵢ Value | Reference(s) |

| (R)-Leu-P | Isobutyl | - | LAP | 0.23 µM | tandfonline.com |

| (R)-Val-P | Isopropyl | - | LAP | 0.15 µM | tandfonline.com |

| hPheP[CH(2)]Leu | Benzyl (B1604629) | Isobutyl | LAP | Potent, 15x selective over APN | researchgate.net |

| hPheP[CH(2)]Phe | Benzyl | Benzyl | LAP | 66 nM (diastereomeric mixture) | nih.govresearchgate.net |

| hPheP[CH(2)]Tyr | Benzyl | p-Hydroxybenzyl | LAP | 67 nM (diastereomeric mixture) | nih.govresearchgate.net |

| hPheP[CH(2)]Tyr | Benzyl | p-Hydroxybenzyl | APN | 36 nM (diastereomeric mixture) | researchgate.net |

Influence of Aromatic Ring Substitutions on Aminopeptidase Inhibition

The substitution pattern on an aromatic ring, either in the P1 or P1' position, significantly influences the inhibitory potency of this compound analogues against aminopeptidases. These substitutions can alter steric, electronic, and hydrophobic interactions within the enzyme's active site.

Studies on phosphonic acid analogues of phenylglycine have shown that the mode of substitution on the phenyl ring is a primary determinant of their affinity for porcine aminopeptidase N (pAPN). researchgate.netmdpi.com The aminophosphonate portion of these inhibitors binds in a highly uniform manner, while the substituted phenyl ring occupies a spacious hydrophobic pocket, and slight variations in its placement, dictated by the substituents, lead to differences in inhibitory activity. researchgate.netmdpi.com

The introduction of fluorine atoms into the aromatic ring of phenylalanine analogues has been explored as a strategy to modulate inhibitory activity. nih.gov Fluorine is considered a bioisostere of hydrogen but has a strong electron-withdrawing nature, which can significantly affect electrostatic interactions. mdpi.comnih.gov These fluorinated analogues have been shown to be micromolar or submicromolar inhibitors of both human and porcine aminopeptidases N, with generally higher activity against the human enzyme. nih.gov Similarly, phosphinic inhibitors with hydroxyl-functionalized aromatic rings at the P1 position are effective inhibitors of metallo-aminopeptidases. researchgate.net The hydroxyl group in the para position is well-positioned to form hydrogen bonds with active site residues. researchgate.net

Table 3: Influence of Aromatic Ring Substitution in Phenylglycine Analogues on Porcine Aminopeptidase N (pAPN) Inhibition

| Compound | Aromatic Substitution | IC₅₀ (pAPN) | Reference(s) |

| Phenylglycine-P | Unsubstituted | 2.43 mM | researchgate.net |

| 4-Fluoro-phenylglycine-P | 4-Fluoro | 1.03 mM | researchgate.net |

| 2,4-Dichloro-phenylglycine-P | 2,4-Dichloro | 0.13 mM | researchgate.net |

| 4-Chloro-phenylglycine-P | 4-Chloro | 0.44 mM | researchgate.net |

Investigations of Dipeptide and Pseudopeptide Conjugates

The development of dipeptide and pseudopeptide conjugates of this compound has been a key strategy to enhance inhibitory potency and explore interactions with enzyme subsites beyond the S1 pocket.

Phosphonate Dipeptides: Simple phosphonate dipeptides, where a natural amino acid is attached to the amino group of a phosphonic acid analogue, have been synthesized and evaluated. However, they often exhibit only modest inhibitory activity. For example, two phosphonate dipeptides were found to be modest inhibitors of leucine aminopeptidase from porcine kidney, with Kᵢ values of 58 µM and 340 µM. nih.gov

Phosphonodepsipeptides: These analogues, containing a P-O-C linkage, are more stable to hydrolysis than phosphonamidates. A series of phosphonodepsipeptides were synthesized as potential inhibitors of leucine aminopeptidase, with compounds having isobutyl and benzyl side chains showing modest inhibition. beilstein-journals.org

Phosphinic Pseudopeptides: The most significant advancements have come from the synthesis of phosphinic pseudopeptides, where the peptide bond is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). nih.gov This modification not only mimics the transition state but also allows for the introduction of a P1' substituent, leading to a dramatic increase in potency. researchgate.netacs.org These compounds are among the most effective inhibitors of leucine aminopeptidase (LAP) discovered to date. nih.govresearchgate.net For example, modifying the phosphonic acid analogue of homophenylalanine into a phosphinic dipeptide, hPhePψ[CH₂]Phe, resulted in a low nanomolar inhibitor of LAP. acs.org

Phosphonamidate Dipeptides: While theoretically potent due to the P-N bond mimicking the peptide linkage, phosphonamidate dipeptide analogues have been found to be unstable under assay conditions, which has limited their characterization as inhibitors. nih.gov

The synthesis of these conjugates often requires specialized multi-step procedures, as conventional peptide synthesis methods are not always applicable. researchgate.netnih.gov The development of versatile synthetic routes has been crucial for exploring the structure-activity relationships of these complex molecules. acs.orgnih.gov

Table 4: Inhibitory Activity of this compound Conjugates against Leucine Aminopeptidase (LAP)

| Conjugate Type | Example Compound | Kᵢ Value (LAP) | Reference(s) |

| Phosphonate Dipeptide | Leu-Ala(P) | 58 µM | nih.gov |

| Phosphonodepsipeptide | Z-Leu-P(O)(OEt)-O-CH(CH₂Ph)-CO₂Me | Modest Inhibitor | beilstein-journals.org |

| Phosphinic Pseudopeptide | hPhePψ[CH₂]Phe | 66 nM (diastereomeric mixture) | nih.govresearchgate.net |

| Phosphinic Pseudopeptide | Leu-ψ[P(O)(OH)CH₂]-Gly | 0.33 µM | tandfonline.com |

| Phosphinamide Analogue | Bestatin-related phosphinamide | 40 µM | nih.gov |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and characterization of synthesized leucine (B10760876) phosphonic acid and its analogues. nih.gov Through ¹H, ¹³C, and ³¹P NMR, researchers can confirm the identity and purity of the final product by analyzing the chemical environment of each atom.

Detailed analysis of NMR spectra provides valuable structural information. tandfonline.com

¹H NMR: This spectrum reveals the number of different types of protons and their neighboring environments. For instance, in analogues like [1-(R,S)-aminopentyl]phosphinic acid, the proton directly attached to the phosphorus atom (P-H) appears as a distinctive doublet of doublets at a high chemical shift (e.g., δ 6.87 ppm) due to strong coupling with the phosphorus nucleus. tandfonline.comtandfonline.com Protons on the carbon chain show characteristic multiplets based on their proximity to the chiral center and the phosphonic group. tandfonline.comtandfonline.com

¹³C NMR: The ¹³C spectrum provides information about the carbon skeleton. A key feature is the carbon-phosphorus coupling (J(C,P)), where the signal for the carbon atom directly bonded to phosphorus is split into a doublet with a large coupling constant (e.g., J(C,P) = 95.5 Hz). tandfonline.com This splitting is definitive evidence of the C-P bond formation. Other carbon atoms in the molecule also exhibit coupling to the phosphorus atom, though typically with smaller coupling constants. tandfonline.comtandfonline.com

³¹P NMR: As a naturally abundant and NMR-active isotope, ³¹P is particularly useful for studying organophosphorus compounds. nih.gov Leucine phosphonic acid and its derivatives show a characteristic signal in the ³¹P NMR spectrum, with a chemical shift that is highly sensitive to the electronic environment and ionization state of the phosphonic acid moiety. nih.govspectroscopyonline.com For example, in analogues, the ³¹P chemical shift can be observed at values such as δ 21.81 ppm or δ 34.30 ppm, depending on the specific structure and solvent conditions. tandfonline.comtandfonline.com The use of chiral solvating agents like α-cyclodextrin in ³¹P NMR can even allow for the differentiation of enantiomers. spectroscopyonline.com Two-dimensional NMR techniques, such as the ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate specific protons with the phosphorus atom, further confirming the molecular structure. nih.govunl.edu

| Nucleus | Observed Feature | Typical Chemical Shift (δ) / Coupling Constant (J) | Structural Interpretation | Reference |

|---|---|---|---|---|

| ¹H | N-CH-P proton | ~2.9-3.3 ppm (multiplet) | Proton on the carbon adjacent to both nitrogen and phosphorus. | tandfonline.comtandfonline.com |

| ¹³C | N-CH-P carbon | ~51-52 ppm (doublet) | Carbon atom directly bonded to the phosphorus atom. | tandfonline.comtandfonline.com |

| ¹³C | C-P Coupling | J(C,P) ≈ 90-140 Hz | Confirms the direct covalent bond between carbon and phosphorus. | tandfonline.comtandfonline.com |

| ³¹P | Phosphonate (B1237965) Signal | δ ≈ 20-35 ppm | Characteristic signal confirming the presence of the phosphonic acid group. | tandfonline.comtandfonline.comspectroscopyonline.com |

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), offers a detailed view of the molecular structure, functional groups, and intermolecular interactions of this compound analogues. researchgate.netnih.gov These techniques are complementary and provide a vibrational fingerprint of the molecule. semanticscholar.orgresearchgate.net

FT-IR and FT-Raman Spectroscopy: These methods are used to identify characteristic vibrational modes of the molecule in its solid state or in solution. aps.orgsbfisica.org.br The spectra of leucine phosphonate analogues are complex, with contributions from the leucine side chain, the amide linkage, and the phosphonate group. acs.org Key vibrational bands associated with the phosphonate group [−PO₃H₂] include P=O stretching (ν(P=O)) typically found in the 1150-1275 cm⁻¹ range, P-O stretching (ν(P-O)) between 810-1000 cm⁻¹, and bending modes of the POH group (ρb(POH)) from 995-1060 cm⁻¹. acs.orgmdpi.com Amide bands, such as the Amide II band, are observed around 1540-1565 cm⁻¹, which arise from a combination of N-H bending and C-N stretching vibrations. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces, such as silver or gold nanoparticles. mdpi.comresearchgate.net By analyzing which Raman bands are enhanced upon adsorption, the orientation of the molecule on the surface can be inferred. nih.govacs.org For some leucine phosphonate dipeptides, SERS spectra show a strong enhancement of bands related to the phosphonate group (e.g., ν(P=O) at ~1256 cm⁻¹), indicating that the molecule interacts with the metal surface primarily through this moiety. nih.govmdpi.com In other analogues, the enhancement of amide bond vibrations suggests that the peptide backbone is in close contact with the surface. mdpi.com This information is critical for understanding how these molecules might interact with biological interfaces or for the design of nanoparticle-based biosensors. mdpi.com

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| ν(P=O) | FT-IR, FT-Raman, SERS | 1150 - 1275 | Phosphoryl group stretching | acs.orgmdpi.com |

| ν(P-O) | FT-IR, FT-Raman | 810 - 1014 | Phosphonate P-O single bond stretching | acs.orgmdpi.com |

| Amide II | FT-IR | 1540 - 1565 | N-H bending and C-N stretching | acs.org |

| Amide III | SERS | ~1226 | C-N stretching and N-H bending | mdpi.com |

| ρb(POH) | FT-IR, FT-Raman | 995 - 1060 | Bending of the P-O-H angle | acs.orgmdpi.com |

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Ion Environment Probing

When this compound (LPA) acts as an inhibitor of metalloenzymes, electronic absorption and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools to probe its binding and the resulting changes in the metal ion's coordination environment. nih.govuomustansiriyah.edu.iqlibretexts.org These studies often use a spectroscopically active metal ion, like Co(II), substituted for the native Zn(II) ion in the enzyme's active site. nih.govmarquette.edu

Electronic Absorption Spectroscopy: This technique, also known as UV-Visible spectroscopy, monitors the electronic transitions within the d-orbitals of a transition metal ion. researchgate.netmckendree.edu The coordination geometry and the nature of the bound ligands significantly influence these transitions. uomustansiriyah.edu.iq When LPA binds to Co(II)-substituted aminopeptidase (B13392206) from Aeromonas proteolytica (AAP), the electronic absorption spectrum changes, suggesting that LPA directly interacts with the metal ions in the dinuclear active site. nih.gov The observed spectral shifts provide evidence of a change in the coordination number or geometry of the Co(II) ions upon inhibitor binding. nih.govmarquette.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a magnetic resonance technique that detects species with unpaired electrons, such as the high-spin Co(II) ion (S=3/2). srce.hrillinois.edu The EPR spectrum is highly sensitive to the symmetry and nature of the ligand field around the paramagnetic center. marquette.edunih.gov EPR studies of Co(II)-substituted AAP revealed that upon the addition of LPA, the environments of the Co(II) ions become highly asymmetric and constrained. nih.gov This indicates a direct and rigid binding of the inhibitor. The EPR data strongly support a model where LPA acts as a bridging ligand, interacting with both metal ions in the active site simultaneously, likely via its phosphonate group. nih.govmarquette.edu This detailed structural insight is crucial for understanding the mechanism of inhibition.

| Technique | System Studied | Key Finding | Interpretation | Reference |

|---|---|---|---|---|

| Electronic Absorption | Co(II)-substituted Aminopeptidase + LPA | Changes in the d-d transition bands of Co(II) upon LPA addition. | LPA directly binds to and alters the coordination environment of the active site metal ions. | nih.gov |

| EPR | Co(II)-substituted Aminopeptidase + LPA | EPR spectra indicate the Co(II) environments become highly asymmetric and constrained. | LPA acts as a bridging ligand, interacting with both metal ions in the dinuclear center. | nih.gov |

Pre Clinical in Vitro Biological Activity and Research Applications

Leucine (B10760876) Phosphonic Acid as a Research Tool for Understanding Enzyme Catalytic Mechanisms

Leucine phosphonic acid (LPA) serves as a powerful research tool for elucidating the catalytic mechanisms of certain enzymes, most notably metallopeptidases like leucine aminopeptidase (B13392206) (LAP). acs.orgnih.govtandfonline.com Its utility stems from its function as a transition-state analogue inhibitor. marquette.edunih.govcore.ac.uk The phosphonate (B1237965) group of LPA is tetrahedral, closely mimicking the geometry of the presumed gem-diolate transition state that forms during peptide bond hydrolysis by these enzymes. acs.orgcapes.gov.br

By studying how LPA interacts with the active site of an enzyme, researchers can infer the structure of the transient, high-energy state of the natural substrate during catalysis. X-ray crystallography and spectroscopic studies of LPA bound to aminopeptidases have provided significant insights. For instance, research on the aminopeptidase from Aeromonas proteolytica (AAP) and bovine lens leucine aminopeptidase revealed that LPA binds as a competitive inhibitor. marquette.edunih.gov

Crucially, these studies demonstrated that the phosphonate group of LPA interacts with both metal ions (typically zinc) in the dinuclear active site of these enzymes. marquette.edunih.gov This finding supports a catalytic mechanism where both metal ions are required to stabilize the tetrahedral intermediate of peptide hydrolysis. marquette.edunih.gov The binding of LPA helps to map the enzyme's active site, including the hydrophobic pocket that accommodates the leucine side chain and the specific residues that interact with the inhibitor. marquette.edu This detailed structural and kinetic information is instrumental in proposing and refining catalytic mechanisms. marquette.edunih.gov

Use in Cell-Based Assays for Targeted Pathway Modulation (e.g., Antiproliferative Effects on A549 Cells in vitro)

While research on this compound itself in antiproliferative assays is not extensively documented, numerous studies have investigated the effects of structurally related α-aminophosphonic acid derivatives on cancer cell lines, including the human lung adenocarcinoma cell line, A549. researchgate.netnih.gov These compounds are explored for their potential to modulate cellular pathways involved in proliferation. researchgate.netnih.gov

The rationale for their use lies in their ability to act as antimetabolites or enzyme inhibitors, interfering with metabolic pathways crucial for cancer cell growth. nih.gov Research has shown that various synthetic α-aminophosphonic acid derivatives exhibit cytotoxic effects against A549 cells in vitro. nih.gov For example, a study on α-aminophosphine oxides and phosphonate acetals, synthesized through the addition of nucleophiles to 2H-azirines, demonstrated significant antiproliferative activity. nih.gov Several of these compounds displayed IC₅₀ values in the low micromolar range against A549 cells, with one of the most effective compounds, an α-aminophosphonate dimethyl acetal, showing an IC₅₀ value of 1.3 µM. nih.gov

Another study focusing on tetrasubstituted α-aminophosphonate derivatives also reported cytotoxicity against the A549 cell line. Interestingly, many of these compounds have shown selectivity, being more toxic to cancer cells (A549) than to non-malignant cells like MRC-5 lung fibroblasts. nih.gov These findings highlight the potential of the α-aminophosphonate scaffold as a basis for developing targeted anticancer agents.

Contribution to the Rational Design of Novel Peptidase Modulators

The structural and mechanistic data obtained from studying this compound's interaction with peptidases has been foundational for the rational, structure-based design of novel and more potent enzyme modulators. The X-ray crystal structure of LPA complexed with leucine aminopeptidase serves as a detailed blueprint for designing new inhibitors with improved affinity and selectivity. acs.org

Researchers use this structural information to modify the LPA scaffold, aiming to optimize interactions with the enzyme's active site, particularly the S1 and S1' binding pockets. For example, by modifying the phosphonic group in the LPA structure, scientists have designed and synthesized new classes of inhibitors, such as phosphonamidate and phosphinate dipeptide analogues. These modifications are intended to introduce substituents that can form additional favorable interactions within the enzyme's binding sites.

This strategy has led to the development of some of the most effective leucine aminopeptidase inhibitors discovered to date. For instance, phosphinate dipeptide analogues designed from the LPA template, such as hPheP[CH(₂)]Phe and hPheP[CH(₂)]Tyr, exhibit K(i) values in the nanomolar range (66 nM and 67 nM, respectively), a significant improvement over the micromolar affinity of the parent LPA compound. Furthermore, this approach allows for the engineering of selectivity. By altering the substituents at the P1' position, inhibitors can be designed to preferentially target one aminopeptidase over another, such as LAP versus aminopeptidase N (APN).

Q & A

Q. What are the established synthetic methodologies for leucine phosphonic acid, and how do reaction conditions influence yield and purity?

this compound is synthesized via multi-step procedures, including one-pot, three-component reactions involving leucine derivatives, phosphorous acid, and aldehydes. Key steps include anhydrous conditions under nitrogen/argon to prevent oxidation and using reagents like (1-aminoethyl)phosphonic acid precursors . Purification employs column chromatography (e.g., C18 HPLC columns) and LC-MS/MS for monitoring intermediates . Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 60–80°C), as excess reagents may lead to side products like hydrolyzed phosphonates .

Q. How is this compound quantified in biological matrices, and what are the limitations of current analytical techniques?

Quantification typically uses LC-MS/MS with a limit of quantification (LOQ) around 0.01–0.1 mg/kg, depending on matrix complexity . However, phosphonic acid derivatives require conversion to fosetyl equivalents for regulatory reporting, introducing a 34% margin of error (e.g., 0.1 mg/kg phosphonic acid ≈ 0.13 mg/kg fosetyl) . Matrix effects in plant tissues may suppress ionization, necessitating isotopic internal standards (e.g., deuterated this compound) for accuracy .

Q. What are the primary applications of this compound in medicinal chemistry, and how do structural modifications affect bioactivity?

this compound analogs act as enzyme inhibitors, particularly targeting leucine aminopeptidase. Modifications at the α-carbon or phosphorus group alter binding affinity; for example, replacing the hydroxyl group with a methyl group increases inhibitory potency by 10-fold due to enhanced hydrophobic interactions . Stability in physiological pH (e.g., resistance to hydrolysis at pH 7.4) is critical for in vivo efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved when detection limits vary across studies?

Discrepancies arise from differing reporting limits (RLs) between labs (e.g., 0.01 vs. 0.2 mg/kg) . Harmonization requires adopting standardized RLs (e.g., ≤0.05 mg/kg) and distinguishing endogenous phosphonic acid (from plant metabolism) from exogenous sources (e.g., fungicide degradation) via isotopic tracing . For instance, δ¹⁸O analysis can differentiate natural vs. synthetic origins .

Q. What molecular dynamics (MD) simulations elucidate the interaction between this compound and biological targets?

MD studies reveal that the phosphonic acid group forms stable hydrogen bonds with catalytic residues (e.g., Arg336 in leucine aminopeptidase), while the leucine side chain induces conformational changes in the enzyme’s active site . Free-energy perturbation calculations show a binding energy of −8.2 kcal/mol, correlating with experimental IC₅₀ values of 12 nM .

Q. How do experimental designs account for this compound’s degradation pathways in long-term stability studies?

Degradation kinetics are pH-dependent: at pH < 5, hydrolysis to phosphorous acid dominates (t₁/₂ = 72 hours), while oxidative degradation prevails at pH > 7 (t₁/₂ = 24 hours) . Accelerated stability testing under elevated temperatures (40–60°C) and HPLC monitoring of degradation products (e.g., glycolic acid derivatives) are recommended .

Q. What strategies mitigate false-positive detection of this compound in organic agricultural products?

Cross-contamination from conventional farms (via soil/water drift) is a major confounder. Protocols include pre-harvest soil testing for phosphonic acid residues and using barrier crops (e.g., non-target plants) to intercept airborne particulates . For certification, the EU mandates separate reporting of fosetyl and phosphonic acid to avoid conflating sources .

Methodological Considerations

- Experimental Reproducibility : Always report RLs, conversion factors, and purification gradients to enable cross-lab validation .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish environmental vs. synthetic phosphonic acid in field studies .

- Ethical Compliance : Adhere to FDA guidelines for non-therapeutic compounds, emphasizing that this compound is not approved for human/animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.